molecular formula C16H26N2O4S B15017790 N'-[(E)-(2,4-dihydroxyphenyl)methylidene]nonane-1-sulfonohydrazide

N'-[(E)-(2,4-dihydroxyphenyl)methylidene]nonane-1-sulfonohydrazide

Cat. No.: B15017790
M. Wt: 342.5 g/mol
InChI Key: ZMKBJRXMRXRIAB-GHRIWEEISA-N
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Description

N’-[(E)-(2,4-dihydroxyphenyl)methylidene]nonane-1-sulfonohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]nonane-1-sulfonohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and nonane-1-sulfonohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, which is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dihydroxyphenyl)methylidene]nonane-1-sulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonohydrazide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: :

Properties

Molecular Formula

C16H26N2O4S

Molecular Weight

342.5 g/mol

IUPAC Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]nonane-1-sulfonamide

InChI

InChI=1S/C16H26N2O4S/c1-2-3-4-5-6-7-8-11-23(21,22)18-17-13-14-9-10-15(19)12-16(14)20/h9-10,12-13,18-20H,2-8,11H2,1H3/b17-13+

InChI Key

ZMKBJRXMRXRIAB-GHRIWEEISA-N

Isomeric SMILES

CCCCCCCCCS(=O)(=O)N/N=C/C1=C(C=C(C=C1)O)O

Canonical SMILES

CCCCCCCCCS(=O)(=O)NN=CC1=C(C=C(C=C1)O)O

Origin of Product

United States

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